molecular formula C7H7N3O5S B13829184 p-Nitrophenylsulfonylurea CAS No. 29177-55-7

p-Nitrophenylsulfonylurea

Cat. No.: B13829184
CAS No.: 29177-55-7
M. Wt: 245.22 g/mol
InChI Key: OLOWDQIMFNQPJS-UHFFFAOYSA-N
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Description

p-Nitrophenylsulfonylurea is a sulfonylurea derivative characterized by a sulfonyl group (-SO₂-) linked to a urea moiety (-NH-C(O)-NH₂) and a para-nitrophenyl aromatic ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic applications. The para-nitro group acts as a strong electron-withdrawing group, enhancing the compound's reactivity in nucleophilic substitution reactions and influencing its intermolecular interactions, such as hydrogen bonding .

Properties

CAS No.

29177-55-7

Molecular Formula

C7H7N3O5S

Molecular Weight

245.22 g/mol

IUPAC Name

(4-nitrophenyl)sulfonylurea

InChI

InChI=1S/C7H7N3O5S/c8-7(11)9-16(14,15)6-3-1-5(2-4-6)10(12)13/h1-4H,(H3,8,9,11)

InChI Key

OLOWDQIMFNQPJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylsulfonylurea typically involves the reaction of p-nitrophenylsulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Post-reaction, the product is purified through recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylsulfonylurea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonylurea group.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonylureas.

Scientific Research Applications

p-Nitrophenylsulfonylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in enzyme inhibition studies due to its ability to interact with specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes due to its structural similarity to other sulfonylurea drugs.

    Industry: Utilized in the production of herbicides and pesticides, leveraging its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of p-Nitrophenylsulfonylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various metabolic pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonyl group : Enhances stability and participates in hydrogen bonding.
  • Urea moiety : Provides hydrogen-bonding sites, affecting solubility and crystallinity.
  • p-Nitrophenyl group : Contributes to electronic effects and UV activity (λmax ~405 nm in related compounds) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares p-Nitrophenylsulfonylurea with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound C₇H₇N₃O₄S 229.23 Low in water Medicinal chemistry, enzyme inhibition studies
p-Nitrophenyl phosphate C₆H₄NO₇P 263.07 High in aqueous buffers ELISA substrate (detected at 405 nm)
p-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S 221.62 Reactive in polar solvents Precursor in sulfonamide/urea synthesis
Tolbutamide (reference sulfonylurea) C₁₂H₁₈N₂O₃S 270.35 Moderate in ethanol Antidiabetic drug

Key Observations :

  • Solubility : this compound exhibits lower aqueous solubility compared to p-nitrophenyl phosphate due to the absence of a hydrophilic phosphate group. Its solubility is comparable to other sulfonylureas like Tolbutamide, which rely on organic solvents .
  • Reactivity : The sulfonyl chloride precursor (p-nitrobenzenesulfonyl chloride) is highly reactive, undergoing nucleophilic substitution to form sulfonamides or sulfonylureas. In contrast, this compound’s urea moiety stabilizes the structure, reducing its reactivity .

Functional and Application Differences

  • p-Nitrophenyl Phosphate: Used as a chromogenic substrate in alkaline phosphatase assays (e.g., ELISA), where enzymatic cleavage releases yellow p-nitrophenol (absorbance at 405 nm) .
  • The urea group enhances binding to biological targets, while the nitro group may act as a leaving group in prodrug designs .
  • p-Nitrobenzenesulfonyl Chloride : Primarily a synthetic intermediate. Its chloride group is replaced by amines or ureas to generate bioactive molecules .

Research Findings

  • Hydrogen Bonding : Studies on substituted thioureas (structurally analogous to sulfonylureas) reveal that the urea moiety forms robust intermolecular hydrogen bonds, increasing crystallinity but reducing solubility in apolar solvents .
  • Electronic Effects : The para-nitro group in this compound withdraws electron density, polarizing the sulfonyl group and enhancing its electrophilicity. This property is shared with p-nitrophenyl phosphate but is exploited differently (e.g., in drug design vs. enzymatic assays) .

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